4-aminostilbene CAS number and properties
4-aminostilbene CAS number and properties
Physicochemical Dynamics, Synthetic Protocols, and Metabolic Toxicology[1]
Executive Summary
4-Aminostilbene (4-AS) serves as a pivotal model compound in two distinct scientific domains: photophysics and chemical toxicology . To the materials scientist, it is a classic "molecular rotor" whose fluorescence quantum yield is governed by environmental viscosity and polarity, making it a precursor for advanced fluorescent probes. To the toxicologist, it is a potent pro-carcinogen, functioning as a substrate for cytochrome P450-mediated N-hydroxylation, leading to DNA adduct formation.
This guide moves beyond basic datasheet parameters to explore the causal mechanisms of its behavior, providing a validated synthetic route and a rigorous analysis of its metabolic fate.
Part 1: Chemical Identity & Physicochemical Profile
The commercial supply of 4-aminostilbene is predominantly the trans isomer, which is thermodynamically more stable than the cis form. Researchers must be aware that solutions exposed to ambient light will undergo photoisomerization, altering the physicochemical properties described below.
Core Datasheet
| Property | Specification | Technical Note |
| Chemical Name | trans-4-Aminostilbene | Also: 4-Styrylaniline; p-Aminostilbene |
| CAS Number | 834-24-2 | Applies to the trans isomer (commercial standard).[1][2] |
| Molecular Formula | C₁₄H₁₃N | MW: 195.26 g/mol |
| Appearance | Yellow crystalline powder | Darkens upon oxidation/light exposure. |
| Melting Point | 151 – 155 °C | Sharp range indicates high purity (>98%). |
| Solubility (High) | DMSO, DMF, Acetone, EtOH | Soluble in polar aprotic/protic organic solvents.[3] |
| Solubility (Low) | Water, Hexane | Hydrophobic; requires co-solvent for bio-assays. |
| Absorption | ~330–340 nm (EtOH) | Strong |
| Fluorescence | ~400–450 nm | Highly solvent-dependent (solvatochromic). |
Part 2: Photophysical Dynamics (The Molecular Rotor)
4-Aminostilbene is not a standard fluorophore; it is an environment-sensitive molecular rotor. Upon excitation, the molecule undergoes a race between two pathways: radiative decay (fluorescence) and non-radiative twisting (isomerization) .[4]
Mechanism of Action[1][5][6][7][8][9]
-
Excitation: Absorption of a photon generates the Frank-Condon excited state (
). -
Twisting: In low-viscosity solvents, the central alkene bond rotates rapidly, accessing a "Phantom State" (
) at a 90° twist angle. -
Decay: This twisted state relaxes non-radiatively to the ground state (
), resulting in cis or trans isomers. -
Viscosity Effect: In high-viscosity media (or when bound to rigid biological receptors), the rotation is mechanically hindered. This shuts down the non-radiative pathway, forcing the molecule to emit energy as fluorescence.
Pathway Visualization
The following diagram illustrates the competition between fluorescence and isomerization, highlighting why 4-AS is used as a viscosity probe.
Figure 1: Competition between radiative decay (fluorescence) and torsional relaxation (isomerization). High viscosity blocks the "Twisting" pathway, enhancing fluorescence.
Part 3: Synthetic Protocol (Heck Coupling)
While 4-aminostilbene can be synthesized via reduction of 4-nitrostilbene, the Heck Coupling reaction is superior for research applications due to its modularity (allowing easy derivative synthesis) and avoidance of harsh reducing agents.
Experimental Workflow: Palladium-Catalyzed Coupling
Reaction: 4-Bromoaniline + Styrene
Reagents & Setup
-
Substrates: 4-Bromoaniline (1.0 eq), Styrene (1.2 eq).
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1–2 mol%).
-
Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (4–8 mol%) — Crucial for stabilizing the Pd species.
-
Base: Triethylamine (Et₃N) (2.0 eq) — Neutralizes HBr byproduct.
-
Solvent: DMF or Acetonitrile (Anhydrous).
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Protocol
-
Inerting: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Why: Oxygen oxidizes the active Pd(0) species, killing the catalytic cycle.
-
Charging: Add 4-bromoaniline (10 mmol), Pd(OAc)₂ (0.1 mmol), and P(o-tol)₃ (0.4 mmol).
-
Solvation: Add anhydrous DMF (20 mL) via syringe. Stir until solids dissolve.
-
Activation: Add Styrene (12 mmol) and Triethylamine (20 mmol).
-
Heating: Heat the mixture to 100°C for 12–24 hours. Monitoring: Use TLC (Hexane/EtOAc 3:1). The product will be a fluorescent spot distinct from the starting aniline.
-
Workup:
-
Cool to room temperature.[5]
-
Pour into ice water (100 mL). The product will precipitate as a yellow solid.
-
Filter the solid and wash copiously with water to remove Et₃N salts and DMF.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation:
H NMR (DMSO- ) must show two doublets for the vinylic protons ( Hz), confirming the trans geometry.
-
Part 4: Biological Interaction & Toxicology
In drug development, 4-aminostilbene is a reference compound for metabolic bioactivation . It is not a direct carcinogen; it requires enzymatic conversion to become genotoxic. This mechanism is shared with many aromatic amine drugs, making 4-AS a critical model for safety screening.
The Bioactivation Pathway
-
N-Hydroxylation: Cytochrome P450 (specifically CYP1A2 in liver) oxidizes the amine to a hydroxylamine (
-OH-4-AS). This is the "proximate carcinogen." -
Esterification: Phase II enzymes (Sulfotransferases or Acetyltransferases) convert the hydroxylamine into an unstable ester (e.g.,
-acetoxy or -sulfonyloxy). -
Nitrenium Ion Formation: The ester group leaves spontaneously, generating a highly electrophilic nitrenium ion (
). -
DNA Adducts: This electrophile attacks the C8 position of Guanine in DNA, causing bulky adducts that lead to replication errors and tumorigenesis.
Metabolic Pathway Visualization
Figure 2: The metabolic activation cascade.[6] The transition from the stable parent amine to the reactive nitrenium ion is the critical toxicological event.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13247, 4-Aminostilbene. Retrieved from [Link]
-
-
Synthesis (Heck Reaction Context)
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]
-
-
Photophysics (Isomerization & Fluorescence)
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews. [Link]
-
-
Carcinogenicity & Metabolism
-
Neumann, H. G. (1986). The role of DNA damage in the carcinogenic action of aromatic amines. Journal of Cancer Research and Clinical Oncology. [Link]
-
Sources
- 1. 4-AMINOSTILBENE | 834-24-2 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
